4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile
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Overview
Description
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid: This intermediate can be synthesized through the reaction of 4-nitrobenzaldehyde with furan-2-carboxylic acid under acidic conditions.
Formation of the Ethenyl Intermediate: The carboxylic acid is then converted to the corresponding ethenyl derivative through a Wittig reaction, using a suitable phosphonium ylide.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Amides, esters.
Scientific Research Applications
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furfural: Shares the nitrophenyl and furan moieties but lacks the cyano and ethenyl groups.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the cyano and ethenyl groups.
Uniqueness
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is unique due to the presence of both the cyano and ethenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-1-3-15(4-2-14)17(13-22)11-19-9-10-20(26-19)16-5-7-18(8-6-16)23(24)25/h1-11H/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDTWLOSCABAHZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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